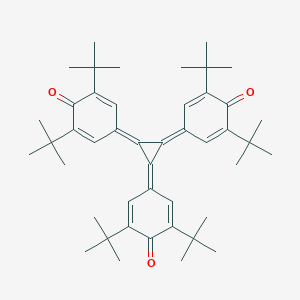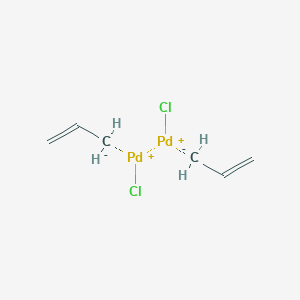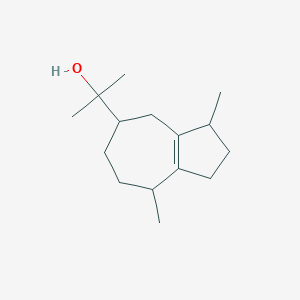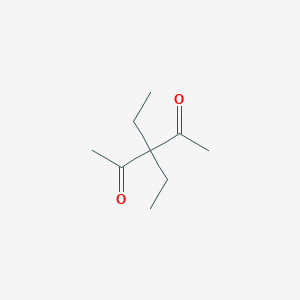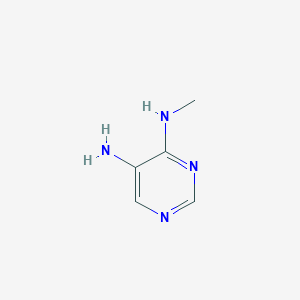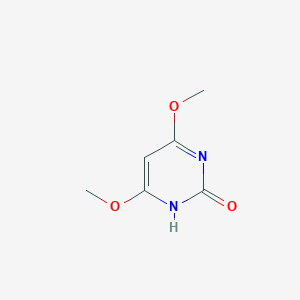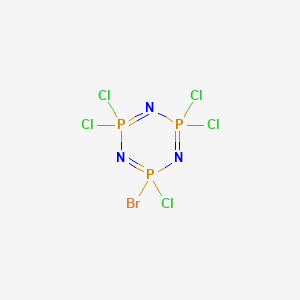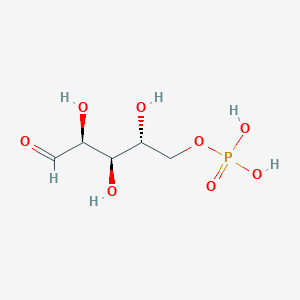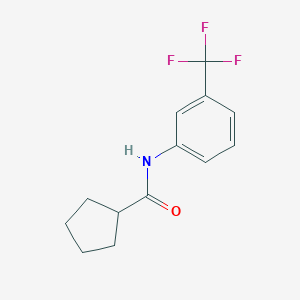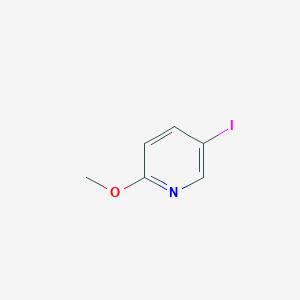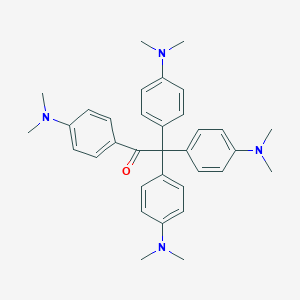
4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone, also known as TDMAT, is a fluorescent compound commonly used in scientific research. It is a derivative of acetophenone and is known for its unique optical properties, making it an ideal tool for studying various biological processes.
Wirkmechanismus
4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone works by binding to specific molecules within cells and emitting fluorescence when excited by light. This fluorescence can be used to track the movement and activity of these molecules, providing valuable information about their function and interactions within cells.
Biochemische Und Physiologische Effekte
4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone has no known biochemical or physiological effects on cells or organisms. It is used solely as a tool for studying biological processes and is not intended for use as a drug or therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone is its unique optical properties, which make it an ideal tool for studying biological processes. It is highly sensitive and can be used to track the movement and activity of molecules within cells with high precision.
The main limitation of 4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone is its potential toxicity to cells and organisms. It is important to use 4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone in concentrations that do not cause cellular damage or interfere with the biological processes being studied.
Zukünftige Richtungen
There are many potential future directions for research involving 4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone. One possible area of study is the development of new fluorescent probes based on the structure of 4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone. These probes could be used to study different biological processes and provide new insights into the inner workings of cells.
Another possible direction for research is the use of 4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone in combination with other fluorescent probes and imaging techniques. This could allow for more detailed and comprehensive studies of biological processes and provide new insights into the complex interactions that occur within cells.
Overall, 4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone is a valuable tool for scientific research and has the potential to contribute to many exciting discoveries in the future.
Synthesemethoden
The synthesis of 4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone involves the reaction of 4-(dimethylamino)benzaldehyde with acetophenone in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with additional 4-(dimethylamino)benzaldehyde to form the final product.
Wissenschaftliche Forschungsanwendungen
4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone is widely used in scientific research as a fluorescent probe for studying various biological processes. Its unique optical properties make it an ideal tool for studying protein-protein interactions, enzyme activity, and cellular signaling pathways.
Eigenschaften
CAS-Nummer |
14500-16-4 |
|---|---|
Produktname |
4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone |
Molekularformel |
C34H40N4O |
Molekulargewicht |
520.7 g/mol |
IUPAC-Name |
1,2,2,2-tetrakis[4-(dimethylamino)phenyl]ethanone |
InChI |
InChI=1S/C34H40N4O/c1-35(2)29-17-9-25(10-18-29)33(39)34(26-11-19-30(20-12-26)36(3)4,27-13-21-31(22-14-27)37(5)6)28-15-23-32(24-16-28)38(7)8/h9-24H,1-8H3 |
InChI-Schlüssel |
KVIIFTCIFWWLFY-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C |
Andere CAS-Nummern |
14500-16-4 |
Synonyme |
4'-(dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone 4'-(dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone trihydrochloride 4'-DTDPA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




